molecular formula C14H10N2O3 B14145397 N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide

N'-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide

Cat. No.: B14145397
M. Wt: 254.24 g/mol
InChI Key: ACVNKFNHLGUSKG-OQLLNIDSSA-N
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Description

N’-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide is a compound that belongs to the class of acylhydrazones. This compound is characterized by the presence of a furan ring and a benzofuran ring connected through a hydrazone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for N’-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The furan and benzofuran rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted furan and benzofuran derivatives.

Scientific Research Applications

N’-[(E)-furan-2-ylmethylidene]-1-benzofuran-2-carbohydrazide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C14H10N2O3/c17-14(16-15-9-11-5-3-7-18-11)13-8-10-4-1-2-6-12(10)19-13/h1-9H,(H,16,17)/b15-9+

InChI Key

ACVNKFNHLGUSKG-OQLLNIDSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC=CO3

solubility

20.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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